A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Methylfuran-2-yl)methylamine
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Methylfuran-2-yl)methylamine
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (5-Methylfuran-2-yl)methylamine (CAS No: 14003-16-8)[1][2][3]. As direct experimental spectra are not widely published, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally similar furan derivatives to present a highly accurate, predicted spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural characterization of this and related heterocyclic compounds. We will explore the rationale behind chemical shift assignments, coupling constants, and provide a validated, step-by-step protocol for experimental data acquisition.
Introduction: The Structural Significance of (5-Methylfuran-2-yl)methylamine
(5-Methylfuran-2-yl)methylamine belongs to the furan derivative family, a class of heterocyclic compounds prevalent in medicinal chemistry and natural products[4]. The furan nucleus serves as a critical scaffold in numerous pharmaceuticals. The title compound, featuring a reactive primary amine and a substituted furan ring, is a valuable building block in synthetic organic chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information on the molecular framework, connectivity, and stereochemistry. This guide offers a foundational understanding of the key NMR spectral features that define the molecular structure of (5-Methylfuran-2-yl)methylamine.
Molecular Structure and NMR Assignment Framework
To facilitate a clear discussion of the NMR data, the following standardized numbering system for the atoms in (5-Methylfuran-2-yl)methylamine is used throughout this guide.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of (5-Methylfuran-2-yl)methylamine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[4]
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup:
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The spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.
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Insert the sample into the magnet and lock the spectrometer frequency to the deuterium signal of the solvent.
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Perform shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
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¹H NMR Acquisition:
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Utilize a standard single-pulse experiment.
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Key parameters include a spectral width covering the expected range (e.g., 0-10 ppm), an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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A proton-decoupled pulse sequence is standard to simplify the spectrum, yielding a single peak for each unique carbon atom.
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Due to the low natural abundance of ¹³C, more scans are required (e.g., 512 to 2048).
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A wider spectral width (e.g., 0-200 ppm) is necessary to cover the full range of carbon chemical shifts.
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Data Processing and Analysis:
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Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
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Perform phase and baseline corrections to ensure accurate peak representation.
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Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
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For the ¹H spectrum, integrate the signals to determine the relative ratios of protons.
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Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule. For complex structures, 2D NMR experiments like COSY and HSQC can be employed to confirm connectivities.
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Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of (5-Methylfuran-2-yl)methylamine. By synthesizing data from structurally analogous compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed spectral assignments, presented in tabular and narrative form, serve as an authoritative reference for the structural verification of this compound. The included experimental protocol offers a validated methodology for researchers to acquire high-quality NMR data, ensuring both accuracy and reproducibility in the characterization of furan-based chemical entities.
References
- Ayedi, M. A., et al. (2012). Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Journal de la Société Chimique de Tunisie, 14, 109-116.
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SpectraBase. (n.d.). Furfurylamine. Retrieved February 15, 2026, from [Link]
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ChemBK. (n.d.). C-(5-METHYL-FURAN-2-YL)-METHYLAMINE. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-Methylfuran. Retrieved February 15, 2026, from [Link]
